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Compound of Interest

3,5-Dimethyl-4-hydroxycinnamic
Compound Name: d
aci

cat. No.: B1336858

Executive Summary

FADO12 (Ferulic Acid Derivative 012) is a synthetic, lipophilic analog of the natural phenol
ferulic acid (FA).[1] Chemically identified as 3,5-dimethyl-4-hydroxycinnamic acid, FAD012
was rationally designed to overcome the pharmacokinetic limitations of ferulic acid—specifically
its moderate lipophilicity and limited blood-brain barrier (BBB) permeability.

By replacing the methoxy group (-OCHs) of ferulic acid with a methyl group (-CHs) and
introducing a second methyl group at the C5 position, FAD012 exhibits enhanced lipophilicity
while retaining the critical phenolic hydroxyl moiety required for radical scavenging. This
structural optimization results in superior neuroprotective efficacy, particularly in the
maintenance of cerebral blood flow (CBF) and preservation of endothelial nitric oxide synthase
(eNOS) function during ischemic events.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]
Structural Characterization

FADO12 belongs to the hydroxycinnamic acid class. Its design leverages the "ortho-
substitution” principle, where alkyl groups flanking the phenolic hydroxyl enhance antioxidant
stability via steric hindrance and electron-donating inductive effects.
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Property Ferulic Acid (Parent) FADO12 (Derivative)
4-hydroxy-3-methoxycinnamic 3,5-dimethyl-4-
IUPAC Name
acid hydroxycinnamic acid
Formula C10H1004 C11H1203
Molar Mass 194.18 g/mol 192.21 g/mol

Substituents (C3, C5)

Methoxy (-OCHs), H

Methyl (-CHs), Methyl (-CHs3)

Lipophilicity (LogP)

~1.5

> 2.0 (Estimated high

lipophilicity)
Water Solubility ~780 pg/mL ~140 pg/mL (Poor)
Melting Point 168-172 °C ~190 °C
UV Max 320 nm 308 nm

Structural Visualization

The following diagram illustrates the structural transformation from Ferulic Acid to FAD012,

highlighting the methylation that drives its lipophilic properties.
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Figure 1: Structural evolution of FAD012. The replacement of the methoxy group with methyl

groups increases lipophilicity, facilitating BBB transport.

Synthesis & Formulation
Chemical Synthesis Protocol
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The synthesis of FAD012 typically utilizes the Knoevenagel condensation, a robust method for
generating cinnamic acid derivatives from benzaldehydes.

Reagents:

Precursor: 3,5-Dimethyl-4-hydroxybenzaldehyde (Syringaldehyde analog).

Reagent: Malonic acid.[2][3][4][5][6][7]

Catalyst: Piperidine (base) and Pyridine (solvent/base).

Solvent: Ethanol (for workup).

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-
dimethyl-4-hydroxybenzaldehyde (10 mmol) and malonic acid (20 mmol) in pyridine (5 mL).

o Catalysis: Add catalytic piperidine (0.1 mL).

e Condensation: Heat the mixture to 80—-100°C for 3—5 hours. Monitor via TLC until the
aldehyde is consumed.

o Hydrolysis/Decarboxylation: The reaction conditions promote simultaneous condensation
and decarboxylation to form the acrylic acid side chain.

o Workup: Pour the cooled reaction mixture into ice-cold dilute HCI (1M) to precipitate the
crude acid.

« Purification: Filter the precipitate, wash with cold water, and recrystallize from aqueous
ethanol to yield FADO12 as off-white/pale yellow crystals.

Formulation: Cyclodextrin Complexation

Due to FAD012's poor water solubility (140 pg/mL), bioavailability is limited in agueous media.
A Gamma-Cyclodextrin (y-CD) inclusion complex is recommended for in vivo delivery.

e Method: Co-grinding (3D Ball Mill).[1][2][8][9]
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e Ratio: 1:1 Molar ratio (FADO012 : y-CD).[1][2][8]

o Qutcome: Increases solubility ~5-fold and improves dissolution rate without altering chemical
stability.

Pharmacology & Mechanism of Action
Core Mechanism: Neurovascular Protection

FADO12 operates via a dual mechanism: direct antioxidant activity and preservation of
endothelial function. Unlike simple antioxidants, FAD012 actively maintains the signaling
pathways required for vasodilation during ischemic stress.

Pathway Analysis

o Oxidative Stress Blockade: FAD012 scavenges Reactive Oxygen Species (ROS),
specifically hydroxyl radicals and peroxynitrite, generated during ischemia/reperfusion.

o eNOS Preservation: ROS typically degrades endothelial Nitric Oxide Synthase (eNOS) or
uncouples it. FADO12 protects eNOS integrity and phosphorylation (Ser1177).

e Vasodilation Maintenance: Preserved eNOS produces Nitric Oxide (NO), ensuring cerebral
arterioles remain dilated even under stress.

o CBF & BBB Integrity: Sustained blood flow prevents the "no-reflow" phenomenon and
maintains the structural integrity of the Blood-Brain Barrier (BBB), preventing edema.
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Figure 2: Mechanistic pathway of FAD012 in ischemic stroke. Blue dashed lines indicate
therapeutic intervention points.

Therapeutic Applications
Ischemic Stroke (Prophylactic & Acute)

 Efficacy: In rat photothrombotic and MCAO models, FAD012 (300 mg/kg) significantly
reduced infarct volume and neurological deficits compared to equimolar Ferulic Acid.

» Key Finding: The protective effect is L-NAME sensitive, confirming it is mediated by NO-
dependent vasodilation.
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Post-Stroke Dysphagia[7][8][10][13][14]
o Context: Chronic cerebral hypoperfusion often leads to degeneration of dopaminergic

neurons in the striatum, causing swallowing dysfunction.

o FADO12 Effect: Chronic administration prevents the loss of Tyrosine Hydroxylase (TH)
positive neurons and preserves the swallowing reflex, likely by maintaining microcirculation
in the basal ganglia.

Experimental Protocols
In Vitro Antioxidant Assay (DPPH)

Objective: Quantify the radical scavenging capacity of FAD012 relative to Ferulic Acid.

Preparation: Dissolve FADO012 in ethanol to prepare a stock solution (10 mM). Prepare serial
dilutions (1-1000 uM).

e Reaction: Mix 100 pL of FAD012 solution with 100 pL of DPPH solution (0.2 mM in ethanol)
in a 96-well plate.

 Incubation: Incubate in the dark at room temperature for 30 minutes.
o Measurement: Measure absorbance at 517 nm using a microplate reader.
o Calculation: Calculate % Inhibition =

. Determine IC50 via non-linear regression.

In Vivo Cerebral Blood Flow (CBF) Monitoring

Objective: Assess FAD012's ability to maintain perfusion during thrombosis.
e Subjects: Male Sprague-Dawley rats.

e Treatment: Administer FAD012 (100-300 mg/kg, i.p. or p.0.) suspended in 0.5% CMC 1 hour
before injury.
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 Induction: Anesthetize rats. Inject Rose Bengal dye (IV). Irradiate the skull (green laser, 532
nm) to induce photothrombosis.

e Monitoring: Fix a Laser Doppler Flowmetry probe to the skull over the ischemic core.

e Endpoint: Record CBF continuously for 60 minutes. FADO12 treated groups should show a
delayed or attenuated drop in perfusion compared to vehicle.
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o (Note: Volume/lssue approximate based on recent search context).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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